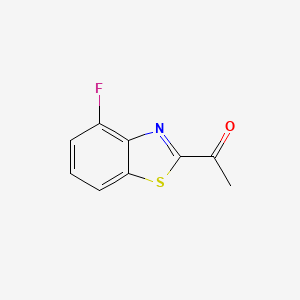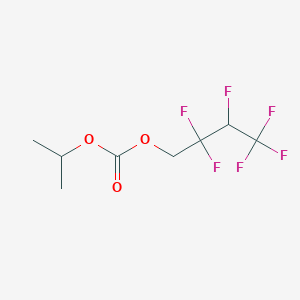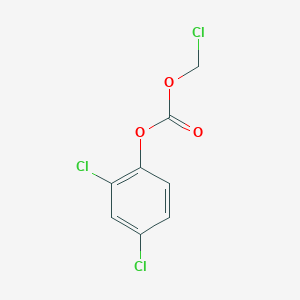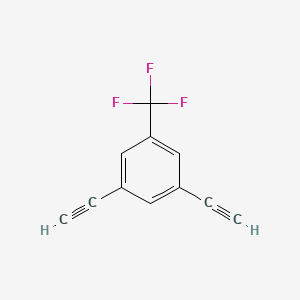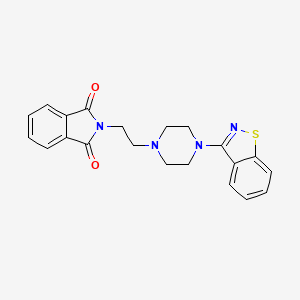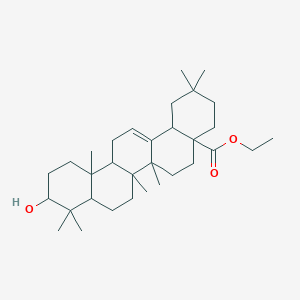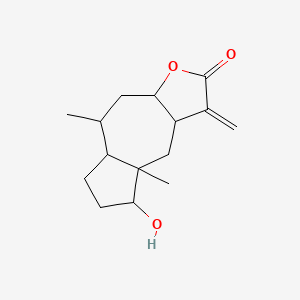
Pseudoguaianolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoguaianolides are a class of sesquiterpene lactones characterized by an abnormal guaiane skeleton. This unique structure results from the migration of the C(4) methyl group to C(5) in the guaianolide system during biogenesis . These compounds are primarily found in the Compositae family, particularly in genera such as Ambrosia, Iva, and Parthenium . Pseudoguaianolides have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pseudoguaianolides involves several steps, including cyclization, oxidation, and reduction reactions. One common synthetic route starts with the furan ester and 2-methylcyclopentane-1,3-dione, followed by dehydrogenation and cyclodehydration to form the enetrione intermediate . Subsequent steps involve regio- and stereo-selective modifications to install the desired substituents with proper stereochemistry .
Industrial Production Methods: Industrial production of pseudoguaianolides often relies on the extraction from natural sources, such as Ambrosia arborescens. The extracted compounds can then be modified through regio- and stereo-selective synthetic transformations to produce various pseudoguaianolides .
Análisis De Reacciones Químicas
Types of Reactions: Pseudoguaianolides undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, acetoxylated, and methylenated derivatives of pseudoguaianolides .
Aplicaciones Científicas De Investigación
Pseudoguaianolides have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in plant defense mechanisms and allelopathy.
Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties
Industry: Explored for their use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pseudoguaianolides involves the interaction with specific molecular targets and pathways:
NF-κB Pathway: Pseudoguaianolides inhibit the NF-κB pathway by covalently binding to cysteine residues in the p65 subunit, preventing its activation.
Keap1-Nrf2 Pathway: Pseudoguaianolides block the Keap1-Nrf2 pathway by binding to cysteine residues in Keap1, leading to the activation of Nrf2 and subsequent antioxidant response.
Comparación Con Compuestos Similares
- Ambrosin
- Isodamsin
- 3α-Hydroxydamsin
- 3α-Acetoxydamsin
- 11β,13-Dihydrodamsin
Pseudoguaianolides stand out due to their unique structural features and diverse biological activities, making them valuable compounds for further research and development.
Propiedades
IUPAC Name |
8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPADYWRUULRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

